Phenytoin Sodium vs. Fosphenytoin: Bioavailability and Pharmacokinetic Differentiation in Healthy Volunteers
In a double-blind, crossover study in healthy Japanese male volunteers, intravenous fosphenytoin sodium (375 mg) was compared with an equimolar intravenous dose of phenytoin sodium (250 mg). The geometric mean ratio of total phenytoin AUC0–t for fosphenytoin relative to phenytoin sodium was 0.98, and the free phenytoin AUC0–t ratio was 1.02, demonstrating near-complete conversion of fosphenytoin to phenytoin [1]. However, all 12 subjects receiving phenytoin sodium reported pain and infusion-site reactions, whereas very few symptoms were observed with fosphenytoin sodium [1].
| Evidence Dimension | Total phenytoin AUC0–t (geometric mean ratio) |
|---|---|
| Target Compound Data | Phenytoin sodium 250 mg IV: reference value |
| Comparator Or Baseline | Fosphenytoin sodium 375 mg IV: AUC0–t ratio 0.98 (total), 1.02 (free) |
| Quantified Difference | AUC ratio of 0.98 indicates near-identical exposure |
| Conditions | Double-blind crossover study; healthy Japanese male volunteers; 30-minute IV infusion |
Why This Matters
This data establishes that while fosphenytoin is pharmacokinetically interchangeable with phenytoin sodium, the significant reduction in infusion-site adverse events with fosphenytoin constitutes a procurement-relevant differentiation for emergency and hospital formulary decisions.
- [1] Eur J Drug Metab Pharmacokinet. 2012 Sep;38(2):139-48. Bioavailability of intravenous fosphenytoin sodium in healthy Japanese volunteers. View Source
